molecular formula C12H15ClF3NO2 B1473851 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride CAS No. 1795276-69-5

4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride

Cat. No. B1473851
CAS RN: 1795276-69-5
M. Wt: 297.7 g/mol
InChI Key: VXXZKJCDCMNKAJ-UHFFFAOYSA-N
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Description

“4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride” is a chemical compound with the molecular formula C12H15ClF3NO2 . It has a molecular weight of 297.7 . The compound contains a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxan-4-amine group .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14F3NO2.ClH/c13-12(14,15)18-10-3-1-2-9(8-10)11(16)4-6-17-7-5-11;/h1-3,8H,4-7,16H2;1H . This code provides a textual representation of the compound’s molecular structure .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available due to the lack of specific literature or experimental data .

Scientific Research Applications

Organic Building Block

This compound is an organic building block . It can be used in the synthesis of various other compounds, contributing to the development of new materials and pharmaceuticals .

Synthesis of Pyrazole-Containing Bisphosphonate Esters

4-(Trifluoromethoxy)phenylhydrazine hydrochloride may be used in the synthesis of pyrazole-containing bisphosphonate (N-BPs) esters . These compounds have potential applications in the treatment of bone diseases like osteoporosis .

Inhibitor of Soluble Epoxide Hydrolase (sEH)

The compound is often introduced as a structural fragment in the design of inhibitors of soluble epoxide hydrolase (sEH) . For example, N-(1-propanoylpiperidin-4-yl)-N′-[4-(trifluoromethoxy)phenyl]urea (1770-TPPU) was among the first candidates for clinical trials of inhibitors of sEH . This enzyme is a promising target for the therapy of hypertonia, tuberculosis, renal pathologies, and other socially dangerous diseases .

Antitumor Activity

Compounds containing a 4-(trifluoromethoxy)phenyl group also exhibit antitumor activity via inhibition of tyrosine kinase . This could potentially be used in the development of new cancer treatments .

Insecticide

Metaflumizone, a compound containing a 4-(trifluoromethoxy)phenyl group, is used as an insecticide . It acts by blocking potential-dependent sodium channels in injurious insects and rodents .

Study of Biological Processes Related to Aging

N-[4-(trifluoromethoxy)phenyl]carbonohydrazonoyl dicyanide, a compound containing a 4-(trifluoromethoxy)phenyl group, may be useful in studying biological processes related to aging .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4-[3-(trifluoromethoxy)phenyl]oxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2.ClH/c13-12(14,15)18-10-3-1-2-9(8-10)11(16)4-6-17-7-5-11;/h1-3,8H,4-7,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXZKJCDCMNKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC(=CC=C2)OC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride
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Reactant of Route 6
4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride

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